Bromoxynil

Description

Structure

3D Structure

Properties

IUPAC Name |

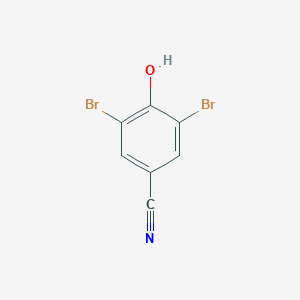

3,5-dibromo-4-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMXNNIRAGDFEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2NO | |

| Record name | BROMOXYNIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2961-67-3 (hydrochloride salt), 2961-68-4 (potassium salt) | |

| Record name | Bromoxynil [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3022162 | |

| Record name | Bromoxynil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bromoxynil is a colorless solid. Melting point 382-384 °F (194-195 °C). Sublimes at 275 °F (135 °C) under pressure of 0.15 mmHg. Used as a herbicide., Colorless, white, beige, or slightly yellow odorless solid; [HSDB] Off-white powder; [MSDSonline] | |

| Record name | BROMOXYNIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoxynil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4013 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

IN WATER 130 PPM (0.013%) WT/VOL @ 20-25 °C; IN ETHANOL 7% WT/VOL @ 20-25 °C; IN LIGHT PETROLEUM & XYLENE 1-2% WT/VOL @ 20-25 °C, IN DIMETHYLFORMAMIDE 61% WT/VOL @ 20-25 °C; IN BENZENE 1% WT/VOL @ 20-25 °C; IN METHANOL 9% WT/VOL @ 20-25 °C; IN ACETONE 17% WT/VOL AT 20-25 °C, Solubility in (g/L) at 25 °C: acetone 170; tetrahydrofuran 410, In dimethylformamide 610, acetone, cyclohexanone 170, methanol 90, ethanol 70, mineral oils <20, benzene 10 (all in g/L, 25 °C), In water, 130 mg/L at 25 °C | |

| Record name | BROMOXYNIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1523 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000005 [mmHg], 1.7X10-1 mPa /1.28X10-6 mm Hg/ at 25 °C | |

| Record name | Bromoxynil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4013 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BROMOXYNIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1523 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE CRYSTALLINE SOLID, LIGHT BUFF TO CREAMY POWDER, Colorless solid, White to slightly yellow crystalline solid | |

CAS No. |

1689-84-5 | |

| Record name | BROMOXYNIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoxynil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1689-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromoxynil [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromoxynil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dibromo-4-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOXYNIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J46EK95K0P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BROMOXYNIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1523 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: 194-195 °C (sublimes at 135 °C/0.15 mm Hg), MP: 188-192 °C /Technical bromoxynil (approx 95% pure)/ | |

| Record name | BROMOXYNIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1523 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Chemical and Physical Properties of Bromoxynil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoxynil, with the chemical name 3,5-dibromo-4-hydroxybenzonitrile, is a selective contact herbicide widely used for the post-emergence control of annual broadleaf weeds in various agricultural settings.[1] Its herbicidal activity stems from its ability to inhibit photosynthesis in target plants.[1] This technical guide provides an in-depth overview of the chemical and physical properties of this compound and its common derivatives, this compound octanoate and this compound potassium salt. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and environmental science.

Chemical and Physical Properties

The chemical and physical properties of this compound and its derivatives are crucial for understanding its environmental fate, biological activity, and for the development of analytical methods. These properties are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless crystalline solid | [1] |

| Chemical Formula | C₇H₃Br₂NO | [2] |

| Molecular Weight | 276.91 g/mol | [3] |

| CAS Number | 1689-84-5 | [1] |

| Melting Point | 194-195 °C | [1][2] |

| Boiling Point | Sublimes at 135 °C under 0.15 mmHg pressure | [3] |

| Water Solubility | 130 mg/L at 25 °C | [1] |

| Solubility in Organic Solvents | Very soluble in methanol, ethanol, acetone, cyclohexane, and tetrahydrofuran at 25 °C. | [1] |

| Vapor Pressure | <1 mPa at 20 °C | [1] |

| pKa | 4.06 | [4] |

| Log P (Octanol-Water Partition Coefficient) | 2.8 |

Table 2: Physical and Chemical Properties of this compound Octanoate

| Property | Value | Reference |

| Appearance | Creamy white solid | [5] |

| Chemical Formula | C₁₅H₁₇Br₂NO₂ | [6] |

| Molecular Weight | 403.11 g/mol | [7] |

| CAS Number | 1689-99-2 | [6] |

| Melting Point | 45-46 °C | [5] |

| Water Solubility | 80 µg/L | [4] |

| Log P (Octanol-Water Partition Coefficient) | 5.8 | [8] |

| Stability | Rapidly degraded by aqueous photolysis (DT50 4-5 hr). Moderately stable to hydrolysis (DT50 11 days at pH 7, 1.7 days at pH 9). | [3] |

Table 3: Physical and Chemical Properties of this compound Potassium Salt

| Property | Value | Reference |

| Appearance | Solid | |

| Chemical Formula | C₇H₂Br₂KNO | [9] |

| CAS Number | 2961-68-4 | [10] |

| Water Solubility | 42 g/L at 20-25 °C | [3] |

| Solubility in Organic Solvents | Soluble in acetone (80 g/L), 20% aqueous acetone (150 g/L), tetrahydrofurfuryl alcohol (430 g/L), and methyl cellosolve (310 g/L) at 20-25 °C. | [3] |

| Melting Point | Approximately 360 °C | [3] |

Experimental Protocols

Accurate determination of the physicochemical properties of a compound is fundamental for its characterization and risk assessment. The following sections detail the methodologies for key experiments based on internationally recognized guidelines.

Determination of Melting Point

The melting point of this compound and its derivatives can be determined using the capillary method.[8][11]

Principle: A small, finely ground sample of the crystalline solid is packed into a thin-walled glass capillary tube, which is then heated in a controlled manner. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point range.[8][11]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[11]

-

Capillary tubes (sealed at one end)[11]

-

Mortar and pestle (for grinding the sample)

-

Spatula

Procedure:

-

A small amount of the dry, crystalline sample is finely ground using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. The sample height should be 2-3 mm.[9]

-

The packed capillary tube is placed into the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[9]

-

The temperature at which the first liquid droplet is observed is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has melted is recorded as the end of the melting range.[9]

-

For pure substances, the melting range is typically narrow (0.5-1 °C).[11]

Determination of Water Solubility (OECD Guideline 105)

The water solubility of this compound can be determined using the flask method, which is suitable for substances with solubilities above 10⁻² g/L.[12][13][14]

Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate at a constant temperature. After equilibration, the concentration of the substance in the aqueous phase is determined by a suitable analytical method.[12]

Apparatus:

-

Constant temperature water bath or shaker

-

Glass flasks with stoppers

-

Centrifuge or filtration apparatus

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

An excess amount of the test substance is added to a flask containing a known volume of distilled water.

-

The flask is tightly stoppered and agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, the mixture is centrifuged or filtered to separate the undissolved solid from the aqueous solution.

-

The concentration of this compound in the clear aqueous phase is then determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

The experiment is performed in triplicate to ensure the reliability of the results.

Determination of Vapor Pressure (OECD Guideline 104)

The vapor pressure of this compound can be determined using the gas saturation method.[1][3]

Principle: A stream of inert gas is passed through or over the substance at a known flow rate, slow enough to ensure saturation. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.[1]

Apparatus:

-

Constant temperature bath

-

Inert gas supply (e.g., nitrogen or argon)

-

Saturation column containing the test substance on a solid support

-

Trapping system to collect the vaporized substance (e.g., sorbent tubes)

-

Analytical instrument for quantification (e.g., GC or HPLC)

Procedure:

-

A known amount of the test substance is coated onto a solid support and packed into a saturation column.

-

The column is placed in a constant temperature bath.

-

A controlled flow of inert gas is passed through the column.

-

The gas stream, now saturated with the vapor of the substance, passes through a trapping system where the substance is collected.

-

The amount of substance collected in the trap is quantified using a suitable analytical method.

-

The vapor pressure is calculated from the mass of the substance collected, the volume of gas passed through the column, and the temperature.

Determination of Octanol-Water Partition Coefficient (Log P) (OECD Guideline 107)

The octanol-water partition coefficient (Log P) of this compound can be determined using the shake-flask method.[15][16][17]

Principle: The partition coefficient is the ratio of the equilibrium concentrations of a substance in a two-phase system of n-octanol and water. A solution of the substance in either n-octanol or water is shaken with the other immiscible solvent until equilibrium is reached. The concentration of the substance in each phase is then determined.[15]

Apparatus:

-

Separatory funnels or centrifuge tubes with stoppers

-

Mechanical shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

n-Octanol and water are mutually saturated before the experiment by shaking them together for 24 hours and then allowing the phases to separate.

-

A stock solution of the test substance is prepared in either water-saturated n-octanol or octanol-saturated water.

-

A known volume of the stock solution and the other solvent are placed in a separatory funnel or centrifuge tube.

-

The mixture is shaken at a constant temperature until equilibrium is reached (the time required for this should be determined in preliminary experiments).

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the test substance in both the n-octanol and water phases is determined by a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Log P is the base-10 logarithm of this value.

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture. For this compound, a reverse-phase HPLC method with UV detection is commonly employed.[5][10][18]

Apparatus:

-

High-Performance Liquid Chromatograph (HPLC) system equipped with:

-

A pump capable of delivering a constant flow of mobile phase

-

An injector (manual or autosampler)

-

A reverse-phase column (e.g., C18)

-

A UV-Vis detector

-

A data acquisition and processing system

-

Typical Chromatographic Conditions:

-

Column: C18, 5 µm particle size, 4.6 x 250 mm

-

Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v), often with a small amount of acid (e.g., 0.1% phosphoric acid) to ensure the analyte is in its non-ionized form.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection Wavelength: 280 nm

-

Temperature: Ambient

Procedure:

-

Standard Preparation: A series of standard solutions of this compound of known concentrations are prepared in the mobile phase.

-

Sample Preparation: The sample containing this compound is dissolved in a suitable solvent (compatible with the mobile phase) and filtered through a 0.45 µm filter to remove any particulate matter.

-

Analysis: The prepared standards and samples are injected into the HPLC system.

-

Quantification: A calibration curve is constructed by plotting the peak area of the standards against their concentration. The concentration of this compound in the sample is then determined by comparing its peak area to the calibration curve.

Signaling Pathways and Mechanisms of Action

Primary Mechanism of Action: Inhibition of Photosystem II

The primary herbicidal action of this compound is the inhibition of photosynthesis at Photosystem II (PSII) in the chloroplasts of susceptible plants.[5][11] this compound binds to the D1 protein of the PSII complex, specifically at the QB binding site, thereby blocking the electron transport chain.[19][20][21] This disruption prevents the production of ATP and NADPH, which are essential for carbon fixation and other metabolic processes, leading to a rapid depletion of energy and ultimately, cell death.[1]

Caption: this compound inhibits photosynthesis by blocking electron transport at the QB site of the D1 protein in Photosystem II.

Toxicity-Related Signaling Pathways in Mammalian Systems

Recent studies have indicated that this compound can induce toxicity in mammalian systems, particularly in the liver, through the dysregulation of specific signaling pathways. These pathways are primarily involved in inflammation, apoptosis, and cellular stress responses.[22]

This compound has been shown to activate the Toll-like receptor 4 (TLR4) signaling pathway. This activation leads to the recruitment of the adaptor protein MyD88, which in turn triggers a downstream cascade involving the activation of nuclear factor-kappa B (NF-κB).[22] Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines, leading to an inflammatory response.[22][23][24]

References

- 1. laboratuar.com [laboratuar.com]

- 2. oecd.org [oecd.org]

- 3. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 4. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 5. epa.gov [epa.gov]

- 6. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document - this compound - Canada.ca [canada.ca]

- 7. oecd.org [oecd.org]

- 8. mt.com [mt.com]

- 9. chm.uri.edu [chm.uri.edu]

- 10. Simultaneous determination of this compound and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. filab.fr [filab.fr]

- 13. laboratuar.com [laboratuar.com]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 17. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 18. dwi-content.s3.eu-west-2.amazonaws.com [dwi-content.s3.eu-west-2.amazonaws.com]

- 19. researchgate.net [researchgate.net]

- 20. Structural insights into the action mechanisms of artificial electron acceptors in photosystem II - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound induced hepatic toxicity via dysregulating TLR4/MyD88, JAK1/STAT3 and NF-κB signaling pathways: A dose-dependent investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Bromoxynil synthesis and production process

An in-depth technical guide on the synthesis and production of Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), a widely used nitrile herbicide, is detailed below for researchers, scientists, and drug development professionals. This guide covers the synthesis of its precursor, the core production process, and the formation of its derivatives.

Overview of this compound Synthesis

The commercial production of this compound primarily involves the bromination of 4-hydroxybenzonitrile.[1][2] This process is an electrophilic aromatic substitution.[1] Various methods exist, utilizing different brominating agents and reaction conditions to achieve high yields and purity. Additionally, for enhanced herbicidal efficacy, this compound is often converted to its ester derivatives, such as this compound octanoate.

Synthesis of the Precursor: 4-Hydroxybenzonitrile

A crucial starting material for this compound synthesis is 4-hydroxybenzonitrile. One documented production method involves the synthesis from p-hydroxybenzoic acid.

Experimental Protocol for 4-Hydroxybenzonitrile Synthesis

A production technology for synthesizing 4-hydroxybenzonitrile involves the following steps:

-

A 250ml three-necked flask is equipped with a stirrer, a thermometer, and a reflux condenser.

-

13.8g of p-hydroxybenzoic acid, 9g of urea, 19.4g of sulfamic acid, and 50ml of p-cresol are added to the flask and stirring is initiated.

-

The mixture is heated, slowly raising the temperature to 150°C and held for 40 minutes.

-

The temperature is then increased to 190°C, and an additional 3g of urea is added. The reaction is maintained at this temperature for another 60 minutes.

-

After the reaction is complete, the mixture is filtered. The filter residue is washed with a hot melt agent, and the filtrates are combined.

-

4-hydroxybenzonitrile is obtained from the filtrate by distillation.[3]

Core Synthesis of this compound (3,5-dibromo-4-hydroxybenzonitrile)

The primary method for producing this compound is the direct bromination of 4-hydroxybenzonitrile. Several variations of this process have been developed to improve yield, purity, and environmental safety.

Method 1: Bromination using Elemental Bromine

Traditional methods have employed elemental bromine as the brominating agent. For instance, one process describes the preparation of 3,5-dibromo-4-hydroxybenzonitrile using liquid bromine with chlorobenzene as a solvent under reflux conditions at approximately 134°C.[4] However, the use of hazardous elemental bromine has led to the development of alternative methods.[4]

Method 2: Eco-Friendly Bromination

An environmentally friendly approach utilizes a combination of bromide and bromate salts in an aqueous acidic medium. This method avoids the use of elemental bromine and harsh solvents.[4]

Experimental Protocol:

-

1.0 g of 4-hydroxybenzonitrile is dissolved in 40 ml of water in a 100 ml two-necked round-bottomed flask.

-

A solid brominating reagent containing 1.16 g of sodium bromide and 0.85 g of sodium bromate is added, and the mixture is stirred for 30 minutes.

-

1.70 ml of 36% hydrochloric acid is slowly added over 2 hours at 28°C with continuous stirring.

-

The reaction mixture is stirred for an additional 2 to 2.5 hours.

-

The resulting product, 3,5-dibromo-4-hydroxybenzonitrile, is then collected. This process reports a high yield of 91-99% and purity of over 99% without the need for further purification.[4][5]

Method 3: Bromination using Sodium Hypobromite

Another method for the synthesis of this compound involves the reaction of 4-hydroxybenzonitrile with sodium hypobromite as the brominating agent.[6]

Synthesis of this compound Derivatives: this compound Octanoate

To improve plant uptake and formulation stability, this compound is often converted into its ester derivatives.[7] this compound octanoate is a common example. The synthesis is a two-step process involving the initial synthesis of this compound followed by an acylation reaction.[8]

Industrial Synthesis of this compound Octanoate

The industrial synthesis starts with this compound, which is reacted with octanoic acid or its more reactive derivative, octanoyl chloride.[7] The reaction is conducted in the presence of a base, such as pyridine or triethylamine. This esterification process replaces the hydroxyl group of this compound with an octanoate group.[7] The reaction is performed under controlled temperature and in a suitable solvent to maximize the yield.[7]

Another described process for preparing this compound octanoate uses octanoyl chloride, 4-cyanophenol, 50% hydrogen peroxide, and bromine as the starting materials in a sequence of esterification and bromination reactions.[8]

Quantitative Data Summary

| Parameter | Value | Source |

| 4-Hydroxybenzonitrile Synthesis | ||

| p-hydroxybenzoic acid | 13.8 g | [3] |

| Urea (initial) | 9 g | [3] |

| Sulfamic acid | 19.4 g | [3] |

| p-cresol | 50 ml | [3] |

| Initial Reaction Temperature | 150°C | [3] |

| Initial Reaction Time | 40 min | [3] |

| Urea (second addition) | 3 g | [3] |

| Final Reaction Temperature | 190°C | [3] |

| Final Reaction Time | 60 min | [3] |

| Eco-Friendly this compound Synthesis | ||

| 4-hydroxybenzonitrile | 1.0 g | [5] |

| Water | 40 ml | [5] |

| Sodium bromide | 1.16 g | [5] |

| Sodium bromate | 0.85 g | [5] |

| 36% Hydrochloric acid | 1.70 ml | [5] |

| Reaction Temperature | 28°C | [5] |

| Reaction Time | 4-4.5 h | [5] |

| Yield | 91-99% | [4] |

| Purity | >99% | [4] |

| This compound Properties | ||

| Melting Point | 194-195°C | [2] |

| Molar Mass | 276.915 g/mol | [2] |

| Appearance | Colorless or white solid | [2] |

Synthesis Pathway Diagrams

Caption: Overall synthesis pathway of this compound and its octanoate ester.

References

- 1. This compound (Ref: ENT 20852) [sitem.herts.ac.uk]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Production technology for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. US8957239B2 - Process for the eco-friendly preparation of 3, 5-dibromo-4-hydroxybenzonitrile - Google Patents [patents.google.com]

- 5. EP2408736B1 - A process for the eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile - Google Patents [patents.google.com]

- 6. This compound | C7H3Br2NO | CID 15531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound-octanoate [sitem.herts.ac.uk]

- 8. CN104926692A - Preparation process for this compound octanoate - Google Patents [patents.google.com]

The Discovery and Development of Bromoxynil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoxynil is a selective, post-emergence herbicide that has been a critical tool in broadleaf weed management for decades. Belonging to the hydroxybenzonitrile class of herbicides, it is valued for its contact activity and efficacy against a wide spectrum of annual broadleaf weeds in various agricultural crops. This in-depth technical guide explores the discovery, history, mechanism of action, synthesis, and toxicological profile of this compound, providing detailed data and experimental protocols for the scientific community.

Discovery and Commercial History

The herbicidal properties of 3,5-dibromo-4-hydroxybenzonitrile, the active compound known as this compound, were first described in scientific literature in 1963. Its development and subsequent commercialization were pioneered by May & Baker Ltd., which commenced its manufacture in the same year. In the United States, this compound was first registered for use in 1965 for the control of broadleaf weeds in wheat and barley.

Over the ensuing decades, its use expanded to a variety of other crops. The production and marketing of this compound have been handled by several major agrochemical companies, including Amchem Products, Union Carbide, and Rhône-Poulenc. A significant milestone in the history of this compound was the development of genetically modified (GM) crops engineered for resistance to the herbicide. This was achieved by introducing a nitrilase gene (bxn) from the soil bacterium Klebsiella ozaenae, which allows the crop to metabolize and detoxify this compound.

Chemical Synthesis and Properties

The commercial synthesis of this compound is a relatively straightforward process involving the bromination of 4-hydroxybenzonitrile. This electrophilic aromatic substitution reaction yields the desired 3,5-dibromo-4-hydroxybenzonitrile.

For enhanced stability and formulation, this compound is often converted to its ester derivatives, such as this compound octanoate. This is achieved through the esterification of this compound with octanoyl chloride in the presence of a base.

Key Physicochemical Properties of this compound:

| Property | Value |

| IUPAC Name | 3,5-dibromo-4-hydroxybenzonitrile |

| CAS Number | 1689-84-5 |

| Molecular Formula | C₇H₃Br₂NO |

| Molar Mass | 276.91 g/mol |

| Appearance | White to light buff crystalline solid |

| Melting Point | 194-195 °C |

| Water Solubility | 130 mg/L at 25°C |

| Vapor Pressure | <1 x 10⁻⁶ Pa at 20°C |

| Log P (octanol-water) | 2.8 |

Mechanism of Action: Inhibition of Photosystem II

This compound's herbicidal activity stems from its ability to inhibit photosynthesis in susceptible plants.[1] It acts as a photosystem II (PSII) inhibitor, a critical component of the light-dependent reactions of photosynthesis.[1][2] Specifically, this compound binds to the D1 protein of the PSII complex located in the thylakoid membranes of chloroplasts.[1][2] This binding blocks the electron transport from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB).[2]

The interruption of this electron flow halts the production of ATP and NADPH, which are essential for carbon dioxide fixation and the overall energy metabolism of the plant.[2] This leads to a rapid depletion of the plant's energy reserves. Furthermore, the blockage of the electron transport chain results in the formation of reactive oxygen species (ROS), which cause lipid peroxidation and damage to cellular membranes, ultimately leading to cell death and the visible symptoms of phytotoxicity.[2]

Inhibition of the photosynthetic electron transport chain by this compound.

Modulation of the NF-κB Signaling Pathway

Recent studies have indicated that this compound octanoate can induce testicular toxicity in rats by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] This pathway is a crucial regulator of inflammation, immune response, and cell survival. The study observed that exposure to this compound octanoate led to an increase in the expression of pro-inflammatory cytokines and apoptotic markers, suggesting that the NF-κB pathway is involved in the toxicological effects of this compound in animal models.[3]

Modulation of the NF-κB pathway by this compound-induced oxidative stress.

Quantitative Efficacy Data

This compound is effective against a wide range of broadleaf weeds. Its efficacy can be influenced by factors such as weed species, growth stage, application rate, and environmental conditions. The following table summarizes typical weed control efficacy with this compound.

| Weed Species | Common Name | Application Rate (g a.i./ha) | Control Efficacy (%) |

| Amaranthus retroflexus | Redroot Pigweed | 280 - 560 | 85 - 95 |

| Chenopodium album | Common Lambsquarters | 280 - 560 | 90 - 98 |

| Polygonum convolvulus | Wild Buckwheat | 280 - 560 | 80 - 90 |

| Sinapis arvensis | Wild Mustard | 280 - 560 | 95 - 100 |

| Capsella bursa-pastoris | Shepherd's-Purse | 280 - 560 | 90 - 98 |

| Solanum nigrum | Black Nightshade | 420 - 560 | 75 - 85 |

| Galium aparine | Cleavers | 420 - 560 | 70 - 80 |

Quantitative Toxicity Data

The toxicity of this compound varies depending on the formulation (phenol or ester) and the test organism. It is classified as moderately toxic to mammals.

Acute Toxicity of this compound and its Esters:

| Organism | Formulation | LD50/LC50 | Value |

| Rat (oral) | This compound | LD50 | 190-245 mg/kg |

| Rat (oral) | This compound octanoate | LD50 | 250-449 mg/kg |

| Rabbit (dermal) | This compound | LD50 | >2000 mg/kg |

| Bobwhite Quail (oral) | This compound | LD50 | 170 mg/kg |

| Mallard Duck (oral) | This compound octanoate | LD50 | 2050 mg/kg |

| Rainbow Trout (96h) | This compound | LC50 | 0.05 mg/L |

| Bluegill Sunfish (96h) | This compound octanoate | LC50 | 0.053 mg/L |

| Daphnia magna (48h) | This compound octanoate | EC50 | 0.096 mg/L |

Experimental Protocols

Greenhouse Herbicide Efficacy Bioassay

This protocol outlines a method for evaluating the efficacy of this compound on target weed species in a controlled greenhouse environment.

1. Plant Culture:

-

Grow target weed species (e.g., Amaranthus retroflexus, Chenopodium album) from seed in pots containing a standard greenhouse potting mix.

-

Maintain plants in a greenhouse with controlled temperature (22-28°C), humidity (50-70%), and a 16-hour photoperiod.

-

Water and fertilize as needed to ensure uniform and vigorous growth.

-

Treat plants at the 2-4 true leaf stage.

2. Herbicide Application:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetone with a surfactant).

-

Create a series of dilutions to achieve the desired application rates (e.g., 0, 140, 280, 560, 1120 g a.i./ha).

-

Apply the herbicide solutions using a calibrated track sprayer to ensure uniform coverage. The spray volume should be consistent, typically 200-400 L/ha.

-

Include an untreated control group (sprayed with solvent and surfactant only).

3. Data Collection and Analysis:

-

Visually assess weed control at 7, 14, and 21 days after treatment (DAT) using a scale of 0% (no effect) to 100% (complete plant death).

-

At 21 DAT, harvest the above-ground biomass of each plant.

-

Determine the fresh weight and then dry the biomass at 70°C for 72 hours to determine the dry weight.

-

Analyze the data using analysis of variance (ANOVA) to determine significant differences between treatments.

-

Calculate the GR₅₀ (the herbicide rate that causes a 50% reduction in plant growth) using a dose-response curve.

Experimental workflow for a greenhouse herbicide efficacy bioassay.

Acute Oral Toxicity (LD50) Determination in Rats (Adapted from OECD Guideline 423)

This protocol provides a general framework for determining the acute oral toxicity of this compound in rats.

1. Animals:

-

Use healthy, young adult rats (e.g., Sprague-Dawley or Wistar strains), typically 8-12 weeks old.

-

House the animals in appropriate cages with controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle.

-

Provide standard laboratory diet and water ad libitum.

-

Acclimate the animals to the laboratory conditions for at least 5 days before the study.

2. Dose Administration:

-

Prepare a formulation of this compound in a suitable vehicle (e.g., corn oil).

-

Administer the test substance as a single oral dose by gavage.

-

The study can be conducted using a stepwise procedure with a starting dose based on available information. For a substance with moderate toxicity, a starting dose of 300 mg/kg might be appropriate.

-

Use a small group of animals (typically 3 of one sex) for each step.

3. Observation:

-

Observe the animals for mortality, clinical signs of toxicity, and changes in body weight at regular intervals: frequently on the day of dosing, and at least once daily for 14 days.

-

Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

4. Necropsy:

-

At the end of the 14-day observation period, euthanize all surviving animals.

-

Conduct a gross necropsy on all animals (those that died during the study and those euthanized at the end) and record any pathological changes.

5. Data Analysis:

-

The LD50 is determined based on the mortality data from the different dose levels tested. Statistical methods such as the moving average method or probit analysis can be used to calculate the LD50 and its 95% confidence intervals.

Experimental workflow for an acute oral toxicity (LD50) study in rats.

Conclusion

This compound has a long and established history as an effective herbicide for the control of broadleaf weeds. Its mechanism of action as a photosystem II inhibitor is well-understood, providing a clear basis for its phytotoxic effects. While it exhibits moderate toxicity to mammals, its environmental fate and toxicological profile have been extensively studied, leading to its continued use in agriculture with appropriate safety measures. The detailed data and protocols provided in this guide offer a comprehensive resource for researchers and scientists working in the fields of herbicide development, toxicology, and agricultural science.

References

Bromoxynil as a Photosystem II Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromoxynil, a nitrile herbicide, is a potent and selective inhibitor of photosynthesis in broadleaf weeds. Its primary mechanism of action is the disruption of the photosynthetic electron transport chain at Photosystem II (PSII). This technical guide provides an in-depth analysis of this compound's role as a photosynthesis inhibitor, including its molecular mechanism, quantitative inhibitory data, detailed experimental protocols for its characterization, and the downstream signaling pathways affected by its activity. This document is intended to be a comprehensive resource for researchers in plant science, weed science, and herbicide development.

Introduction

This compound (3,5-dibromo-4-hydroxybenzonitrile) is a widely used post-emergence herbicide for the control of annual broadleaf weeds in various crops.[1] Its efficacy stems from its ability to inhibit photosynthesis, a process vital for plant growth and survival.[2][3] Understanding the precise molecular target and the physiological consequences of its inhibition is crucial for its effective use, the management of herbicide resistance, and the development of new herbicidal compounds. This guide delves into the core aspects of this compound's function as a photosynthesis inhibitor.

Molecular Mechanism of Action

This compound's primary mode of action is the inhibition of Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.[1] Specifically, this compound binds to the D1 protein subunit of the PSII complex.[1] This binding occurs at the Q_B-binding niche, where it competes with the native plastoquinone.[4][5] By occupying this site, this compound blocks the electron flow from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B).[6]

The interruption of the electron transport chain has two major immediate consequences:

-

Inhibition of ATP and NADPH Synthesis: The blockage of electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. It also halts the reduction of NADP+ to NADPH. Both ATP and NADPH are essential for the fixation of CO₂ in the Calvin cycle.[6]

-

Formation of Reactive Oxygen Species (ROS): The inhibition of electron transport leads to an over-reduced state of Q_A and the accumulation of excited chlorophyll molecules. This energy is transferred to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other ROS, such as superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[1][2] These ROS cause rapid oxidative damage to lipids, proteins, and nucleic acids, leading to membrane leakage and ultimately, cell death.[1]

The visible symptoms of this compound phytotoxicity, such as leaf blistering, mottling, chlorosis, and necrosis, are the macroscopic manifestations of this underlying molecular damage.[4]

Quantitative Data on Photosynthesis Inhibition

The potency of a photosynthesis inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀) and its binding affinity (dissociation constant, K_d). While specific IC₅₀ and K_d values for this compound's inhibition of photosynthesis in various plant species are not consistently reported across publicly available literature, this section provides representative data for other PSII inhibitors and the established methodologies for determining these values for this compound. The IC₅₀ is dependent on factors such as the plant species and the chlorophyll concentration in the assay.[7]

| Parameter | Description | Typical Value Range for PSII Inhibitors | Method of Determination |

| IC₅₀ (Photosynthetic Electron Transport) | The concentration of the inhibitor required to reduce the rate of photosynthetic electron transport by 50%. | 0.01 - 10 µM | DCPIP Photoreduction Assay |

| IC₅₀ (PSII Quantum Yield) | The concentration of the inhibitor required to reduce the maximum quantum yield of PSII (Fv/Fm) by 50%. | 0.1 - 20 µM | Chlorophyll Fluorescence Analysis |

| K_d (Binding Affinity to D1 Protein) | The equilibrium dissociation constant, representing the concentration of inhibitor at which half of the binding sites on the D1 protein are occupied. A lower K_d indicates higher binding affinity. | Not widely reported for this compound. Can be determined experimentally. | Radiolabeled Ligand Binding Assays |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the inhibitory effects of this compound on photosynthesis.

Isolation of Thylakoid Membranes from Spinach

This protocol is a prerequisite for in vitro assays such as DCPIP photoreduction and binding studies.

Materials:

-

Fresh spinach leaves

-

Grinding buffer (50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM MgCl₂, 2 mM EDTA, 5 mM ascorbic acid)

-

Wash buffer (50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM MgCl₂)

-

Resuspension buffer (50 mM HEPES-KOH pH 7.5, 0.1 M sorbitol, 5 mM MgCl₂)

-

Blender, cheesecloth, centrifuge, and refrigerated tubes.

Procedure:

-

Wash spinach leaves and remove the midribs.

-

Homogenize the leaves in ice-cold grinding buffer.

-

Filter the homogenate through several layers of cheesecloth.

-

Centrifuge the filtrate at 1,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and gently resuspend the pellet in wash buffer.

-

Centrifuge again at 1,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and resuspend the final pellet in a minimal volume of resuspension buffer.

-

Determine the chlorophyll concentration of the thylakoid suspension spectrophotometrically.

DCPIP Photoreduction Assay (Hill Reaction)

This assay measures the rate of photosynthetic electron transport from water to the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).

Materials:

-

Isolated thylakoid membranes

-

Assay buffer (50 mM HEPES-KOH pH 7.5, 0.1 M sorbitol, 5 mM MgCl₂)

-

DCPIP solution (1 mM)

-

This compound stock solution (in a suitable solvent like DMSO or ethanol)

-

Spectrophotometer capable of measuring absorbance at 600 nm.

-

Light source.

Procedure:

-

Prepare a reaction mixture containing assay buffer and thylakoids (final chlorophyll concentration of 10-20 µg/mL).

-

Add varying concentrations of this compound to the reaction mixtures. Include a control with no herbicide.

-

Incubate the mixtures in the dark for 5 minutes.

-

Add DCPIP to a final concentration of 50-100 µM.

-

Measure the initial absorbance at 600 nm.

-

Illuminate the samples with a strong light source.

-

Record the decrease in absorbance at 600 nm over time as DCPIP is reduced and becomes colorless.

-

Calculate the rate of DCPIP reduction for each this compound concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

Chlorophyll a Fluorescence Measurement for IC₅₀ Determination

This non-invasive technique measures the quantum efficiency of PSII.

Materials:

-

Intact leaves or isolated thylakoids.

-

Pulse-Amplitude-Modulated (PAM) fluorometer.

-

This compound solutions of varying concentrations.

Procedure:

-

Dark-adapt the plant material for at least 20-30 minutes.

-

Apply different concentrations of this compound to the leaves or thylakoid suspensions and incubate for a defined period.

-

Measure the minimal fluorescence (F₀) with a weak measuring light.

-

Apply a saturating pulse of light to measure the maximal fluorescence (Fₘ).

-

Calculate the maximum quantum yield of PSII (Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ).[8]

-

Plot the Fᵥ/Fₘ values against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to calculate the IC₅₀ value.[9]

In Situ Detection of Reactive Oxygen Species (ROS)

4.4.1. Hydrogen Peroxide (H₂O₂) Detection with DAB Staining

Materials:

-

Plant leaves treated with this compound.

-

DAB (3,3'-diaminobenzidine) solution (1 mg/mL in water, pH adjusted to 3.8).

-

Ethanol.

Procedure:

-

Excise leaves from control and this compound-treated plants.

-

Immerse the leaves in the DAB solution.

-

Vacuum infiltrate for 10-15 minutes to ensure the solution penetrates the leaf tissue.

-

Incubate the leaves in the dark for 8-12 hours.

-

Decolorize the leaves by boiling in ethanol to remove chlorophyll.

-

Observe the brown precipitate, indicating the presence of H₂O₂.

4.4.2. Superoxide (O₂⁻) Detection with NBT Staining

Materials:

-

Plant leaves treated with this compound.

-

NBT (Nitroblue Tetrazolium) solution (0.1% w/v in 10 mM potassium phosphate buffer, pH 7.8).

-

Ethanol.

Procedure:

-

Excise leaves from control and this compound-treated plants.

-

Immerse the leaves in the NBT solution.

-

Vacuum infiltrate and incubate in the dark for 2-4 hours.

-

Decolorize the leaves by boiling in ethanol.

-

Observe the dark blue formazan precipitate, indicating the presence of superoxide radicals.

Signaling Pathways and Experimental Workflows

The inhibition of PSII and the subsequent production of ROS trigger a cascade of signaling events within the plant cell.

H₂O₂-Mediated MAPK Signaling Pathway

Hydrogen peroxide (H₂O₂) is a relatively stable ROS and acts as a key signaling molecule in plant stress responses, including that induced by herbicides.[7][10][11] Elevated H₂O₂ levels can activate a Mitogen-Activated Protein Kinase (MAPK) cascade.[2][3][11] This signaling pathway typically involves a three-tiered kinase module: a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK).[12][13] The activated MAPK can then phosphorylate various downstream targets, including transcription factors, leading to changes in gene expression related to stress defense and acclimation.[13][14]

Experimental Workflow for Characterizing a PSII Inhibitor

The following workflow outlines a logical progression of experiments for the comprehensive characterization of a potential PSII-inhibiting herbicide like this compound.

References

- 1. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional analysis of oxidative stress-activated mitogen-activated protein kinase cascade in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 5. Mutations in the D1 subunit of photosystem II distinguish between quinone and herbicide binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. H2O2-mediated signaling in plant stress caused by herbicides: its role in metabolism and degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cropj.com [cropj.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Hydrogen peroxide functions as a stress signal in plants [ejournal.sinica.edu.tw]

- 12. Mitogen-activated protein kinase signaling in plants under abiotic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MAPK machinery in plants: Recognition and response to different stresses through multiple signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hydrogen peroxide as a signal controlling plant programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]

Environmental Fate and Degradation of Bromoxynil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) is a selective, post-emergence herbicide used to control annual broadleaf weeds in various agricultural settings.[1] Its mode of action involves the inhibition of photosynthesis.[1] Understanding the environmental fate and degradation of this compound is crucial for assessing its potential ecological impact and ensuring its safe use. This technical guide provides an in-depth overview of the degradation of this compound in various environmental compartments, detailed experimental protocols for its study, and a summary of key quantitative data.

Data Presentation: Degradation Kinetics of this compound and its Esters

The persistence of this compound in the environment is influenced by several factors, including soil type, pH, temperature, and microbial activity. The following tables summarize the degradation half-lives of this compound and its common ester formulations, this compound octanoate and heptanoate, in soil and water.

| Compound | Compartment | Conditions | Half-life (t½) | Reference(s) |

| This compound | Soil | Aerobic | ~2 weeks | [1] |

| This compound | Soil | Clay Loam | 7 days | [2] |

| This compound | Soil | - | 4.12 days | [3][4] |

| This compound Octanoate | Soil | Photolysis | 2 - 4.6 days | [3] |

| This compound Octanoate | Soil | Microbial Degradation | 12 hours - 3.7 days | [3] |

| This compound Octanoate | Soil | Field Dissipation | 0.5 - 28 days | [5] |

Table 1: Soil Degradation Half-life of this compound and its Octanoate Ester.

| Compound | Compartment | Conditions | Half-life (t½) | Reference(s) |

| This compound | Prairie Wetland Ponds | - | 9 - 17 days | [3][6] |

| This compound Octanoate/Heptanoate | Water | Hydrolysis (pH dependent) | 1.7 - 34.1 days | [3] |

| This compound Phenol | Water | Hydrolysis (pH 5) | 34.1 days | [6] |

| This compound Phenol | Water | Hydrolysis (pH 9) | 1.7 days | [6] |

| This compound Octanoate | Water | Aqueous Photolysis | 4 - 5 hours | [2][5] |

| This compound Phenol | Water | Photolysis (~313 nm) | < 30 minutes | [6] |

Table 2: Aquatic Degradation Half-life of this compound and its Derivatives.

| Compound | Matrix | Degradation Product | Percentage/Observation | Reference(s) |

| This compound | Soil | 3,5-dibromo-4-hydroxybenzoic acid | Major metabolite | [2] |

| This compound | Soil | 3,5-dibromo-4-hydroxybenzamide | Major metabolite | [2] |

| This compound Butyrate | Soil | Metabolite M011 | Max 32% of Applied Radioactivity (AR) | |

| This compound Butyrate | Soil | Metabolite M022 | Max 35% of AR | |

| This compound | Aqueous Solution (Photolysis) | 3-bromo-4-hydroxybenzonitrile | Degradation product | [2] |

| This compound | Aqueous Solution (Photolysis) | 4-hydroxybenzonitrile | Degradation product | [2] |

| This compound Octanoate | Urine (Rat) | This compound phenol (free and conjugated) | Major metabolite | [2] |

| This compound Butyrate | Urine (Rat) | This compound sulfate, this compound glucuronide, this compound, des-bromo-bromoxynil glucuronide | Identified metabolites | |

| This compound Butyrate | Wheat | This compound | 18% of Total Radioactive Residue (TRR) at 14 days |

Table 3: Major Degradation Products and Metabolites of this compound.

Degradation Pathways

This compound degrades in the environment through three primary pathways: microbial degradation, photodegradation, and hydrolysis. The ester forms of this compound, such as the octanoate and heptanoate, rapidly hydrolyze to the parent this compound phenol.[2][3]

Microbial Degradation

In soil, microbial activity is a major contributor to the breakdown of this compound.[7] The primary degradation products are 3,5-dibromo-4-hydroxybenzoic acid and 3,5-dibromo-4-hydroxybenzamide.[2] Some microorganisms, such as Desulfitobacterium chlororespirans, can further dehalogenate these products.[1] The rate of microbial degradation can be influenced by soil type, with persistence increasing in soils with higher clay or organic matter content.[1]

Photodegradation

This compound and its esters are susceptible to photodegradation in water.[8] The photolysis of this compound in aqueous solutions can lead to the formation of 3-bromo-4-hydroxybenzonitrile and 4-hydroxybenzonitrile through the loss of bromine atoms.[2] The quantum yield for the direct photolysis of aqueous this compound at 307 nm has been measured to be 0.064.[9][10]

Hydrolysis

The ester forms of this compound, such as this compound octanoate and heptanoate, readily hydrolyze to the active this compound phenol, particularly under alkaline conditions.[3] This is a key initial step in their environmental degradation. The hydrolysis rate is pH-dependent, with faster degradation occurring at higher pH values.[3][6]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C7H3Br2NO | CID 15531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. canada.ca [canada.ca]

- 4. This compound residues and dissipation rates in maize crops and soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound octanoate | C15H17Br2NO2 | CID 15533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ccme.ca [ccme.ca]

- 7. wsdot.wa.gov [wsdot.wa.gov]

- 8. apvma.gov.au [apvma.gov.au]

- 9. Photodegradation routes of the herbicide this compound in solution and sorbed on silica nanoparticles - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Toxicological Profile of Bromoxynil on Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoxynil is a selective, post-emergence herbicide used to control annual broadleaf weeds in various agricultural settings.[1][2] Its primary mode of action in target plants is the inhibition of photosynthesis at Photosystem II (PSII).[3][4] this compound and its ester formulations (such as octanoate, heptanoate, and butyrate) can also impact a wide range of non-target organisms. This technical guide provides a comprehensive overview of the toxicological effects of this compound on these organisms, detailing quantitative toxicity data, experimental methodologies, and the underlying biochemical pathways of its toxicity. The ester forms of this compound are rapidly converted to the parent phenol form in the environment and in mammals.[5][6][7]

Data Presentation: Quantitative Toxicity Data

The following tables summarize the acute and chronic toxicity of this compound and its formulations across various non-target organisms.

Table 1: Acute Oral and Dermal Toxicity to Mammals

| Compound | Species | Endpoint | Value (mg/kg) | Toxicity Classification | Reference |

| This compound | Rat | Oral LD50 | 190 | Moderately Toxic | [1][3] |

| This compound | Rabbit | Oral LD50 | 260 | Moderately Toxic | [1][3] |

| This compound | Guinea Pig | Oral LD50 | 63 | Highly Toxic | [1][3] |

| This compound octanoate | Rat (female) | Oral LD50 | 238 | Moderately Toxic | [3][8] |

| This compound octanoate | Rat (male) | Oral LD50 | 400 | Moderately Toxic | [3][8] |

| This compound | Rabbit | Dermal LD50 | >2000 | Low Toxicity | [1] |

Table 2: Acute Toxicity to Birds

| Compound | Species | Endpoint | Value (mg/kg) | Toxicity Classification | Reference |

| This compound | Pheasant | LD50 | 50 | Highly Toxic | [1][9] |

| This compound | Quail | LD50 | 100 | Highly Toxic | [1][9] |

| This compound | Hen | LD50 | 240 | Moderately Toxic | [1][9] |

| This compound | Mallard duck | LD50 | 200 | Moderately Toxic | [1][9] |

| This compound octanoate | Bobwhite quail | LD50 | 148 | Moderately Toxic | [3][8] |

| This compound octanoate | Mallard duck | LD50 | 2050 | Slightly Toxic | [8] |

| This compound phenol | Bobwhite quail | LD50 | 193 | Moderately Toxic | [8] |

| This compound heptanoate | Bobwhite quail | LD50 | 359 | Moderately Toxic | [8] |

Table 3: Acute and Chronic Toxicity to Fish

| Compound | Species | Endpoint | Value (mg/L) | Toxicity Classification | Reference |

| This compound octanoate | Rainbow trout | 96-h LC50 | 0.05 - 0.1 | Very Highly Toxic | [8] |

| This compound octanoate | Bluegill sunfish | 96-h LC50 | 0.053 | Very Highly Toxic | [8] |

| This compound (potassium salt) | Harlequin fish | LC50 | 5.0 | Moderately Toxic | [1][9] |

| This compound (potassium salt) | Goldfish | LC50 | 0.46 | Highly Toxic | [1][9] |

| This compound (potassium salt) | Catfish | LC50 | 0.063 | Very Highly Toxic | [1][9] |

| This compound octanoate | Fathead minnow | 35-d LOEC | 0.0057 | - | [10] |

| This compound octanoate | Fathead minnow | 35-d NOEC | 0.0034 | - | [10] |

Table 4: Acute and Chronic Toxicity to Aquatic Invertebrates

| Compound | Species | Endpoint | Value (mg/L) | Toxicity Classification | Reference |

| This compound octanoate | Daphnia magna | 48-h EC50 | 0.096 | Very Highly Toxic | [8] |

| This compound octanoate | Daphnia pulex | 48-h EC50 | 0.011 | Very Highly Toxic | [8] |

| This compound phenol | Daphnia magna | 48-h EC50 | 19.0 | Slightly Toxic | [10] |

| This compound octanoate | Amphipods (Hyalella azteca) | 50-h LC50 | 0.0168 | Very Highly Toxic | [10] |

Table 5: Toxicity to Other Non-Target Organisms

| Organism Group | Species | Endpoint | Value | Effect | Reference |

| Honey Bees | Apis mellifera | - | - | Not toxic to adult bees, but potentially toxic to larvae through residues in pollen and nectar. | [1][9][11][12] |

| Soil Microorganisms | Bacteria | - | 0.09 - 0.24 mg/kg | Decline in microbial biomass and bacterial population. Inhibition of nitrification. | [13][14][15] |

| Algae | Chlamydomonas eugametos | Growth Inhibition | 277 mg/L | Complete inhibition of growth. | [10] |

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key types of experiments cited.

Acute Oral Toxicity Test (Mammals) - OECD Guideline 423

This method is designed to assess the acute toxic effects of a substance when administered orally.

-

Test Animals: Typically, a single sex (usually females) of a rodent species (e.g., rats) is used. Animals are young, healthy, and have been acclimated to laboratory conditions.

-

Housing and Feeding: Animals are housed in appropriate cages with controlled temperature and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.

-

Dose Administration: The test substance is administered as a single oral dose via gavage. The volume administered is kept constant by varying the concentration of the dosing solution.

-

Procedure: A stepwise procedure is used with a group of three animals per step. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight). The outcome of the first dose group determines the subsequent dose level for the next group.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. A full necropsy is performed on all animals at the end of the observation period.

-

Endpoint: The test allows for the classification of the substance into one of the Globally Harmonised System (GHS) toxicity categories based on the observed mortality at different dose levels.

Avian Acute Oral Toxicity Test - OECD Guideline 223

This guideline provides procedures to determine the acute oral toxicity of substances to birds.

-

Test Species: Common test species include the Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos).

-

Test Substance Administration: The test substance is administered as a single oral dose, typically via gavage.

-

Procedure: The guideline offers three testing options: a limit dose test, an LD50-slope test, and an LD50-only test. The LD50-slope and LD50-only tests are sequential procedures.

-

Limit Dose Test: Used when low toxicity is expected. A single dose level (e.g., 2000 mg/kg) is administered to a group of birds.

-

LD50-Slope/LD50-Only Test: Involves a tiered dosing approach to determine the LD50 value and, if required, the slope of the dose-response curve.

-

-

Observations: Birds are observed for mortality and signs of toxicity for at least 14 days post-dosing. Body weight is recorded at the beginning and end of the observation period.

-

Endpoint: The primary endpoint is the LD50 (median lethal dose), which is the statistically estimated dose that is fatal to 50% of the test birds.

Fish, Acute Toxicity Test - OECD Guideline 203

This test is designed to determine the concentration of a substance that is lethal to 50% of a test fish population over a 96-hour period.

-

Test Species: Commonly used species include Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), and Fathead minnow (Pimephales promelas).

-

Test Conditions: The test is conducted in a static, semi-static, or flow-through system. Water quality parameters such as temperature, pH, and dissolved oxygen are maintained within a narrow range.

-

Procedure: Fish are exposed to at least five concentrations of the test substance arranged in a geometric series. A control group is also maintained. At least seven fish are used for each concentration.

-

Observations: Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The primary endpoint is the LC50 (median lethal concentration) at 96 hours, calculated using appropriate statistical methods.

Daphnia sp., Acute Immobilisation Test - OECD Guideline 202

This test assesses the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.

-

Test Organisms: Young daphnids (less than 24 hours old) are used for the test.

-

Test Conditions: The test is conducted in a static system for 48 hours. The test medium is a defined reconstituted water or natural water of known quality.

-

Procedure: Daphnids are exposed to a range of at least five concentrations of the test substance. A control group is run in parallel. At least 20 daphnids, divided into four replicates, are used for each concentration.

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

-

Endpoint: The primary endpoint is the EC50 (median effective concentration) at 48 hours, which is the concentration that immobilizes 50% of the daphnids.

Signaling Pathways and Mechanisms of Toxicity

The primary mechanisms of this compound's toxicity involve the disruption of fundamental energy production processes in both plants and animals.

Inhibition of Photosystem II (PSII)

In plants, this compound acts as a potent inhibitor of photosynthesis. It specifically targets Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts. This compound binds to the D1 protein within the PSII reaction center, at the binding site for the secondary quinone electron acceptor, QB.[3][9] This binding blocks the electron flow from the primary quinone acceptor, QA, to QB, thereby halting the entire photosynthetic electron transport chain. This disruption prevents the production of ATP and NADPH, which are essential for carbon fixation and plant growth, leading to rapid cell death.[3]

Uncoupling of Oxidative Phosphorylation

In non-target organisms, including mammals, this compound acts as an uncoupler of oxidative phosphorylation in the mitochondria.[16][17][18] Oxidative phosphorylation is the process where ATP is formed as a result of the transfer of electrons from NADH or FADH2 to oxygen by a series of electron carriers. This electron transport chain pumps protons (H+) across the inner mitochondrial membrane, creating a proton gradient. The energy stored in this gradient is then used by ATP synthase to produce ATP.

This compound, being a weak acid, can act as a protonophore. It picks up protons from the intermembrane space and transports them across the inner mitochondrial membrane back into the mitochondrial matrix, dissipating the proton gradient.[17][19][20] This uncouples electron transport from ATP synthesis. The electron transport chain continues to function, and oxygen consumption may even increase, but the energy is released as heat instead of being used to synthesize ATP.[21] This leads to a depletion of cellular energy and can cause a range of toxic effects, including hyperthermia.[6]

Experimental Workflow for Toxicity Assessment

The assessment of the toxicological profile of a chemical like this compound on non-target organisms follows a structured workflow, integrating various types of studies to build a comprehensive risk profile.

Conclusion

This compound exhibits a range of toxic effects on non-target organisms, with aquatic life being particularly sensitive. Its toxicity stems from its ability to disrupt fundamental cellular energy production processes. The quantitative data and mechanistic insights provided in this guide are essential for researchers, scientists, and drug development professionals to understand the potential environmental and health impacts of this herbicide. The standardized experimental protocols outlined are crucial for generating reliable and comparable toxicological data for risk assessment and regulatory purposes.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]

- 8. [Effect of this compound on membrane potential and respiratory control rate in isolated mitochondria from mice liver and intervention effect of NAC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. oecd.org [oecd.org]

- 11. OECD 202: Daphnia sp., Acute Immobilisation Test | ibacon GmbH [ibacon.com]

- 12. oecd.org [oecd.org]

- 13. researchgate.net [researchgate.net]

- 14. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 15. scielo.br [scielo.br]

- 16. oecd.org [oecd.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 21. Uncoupler - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Bromoxynil and its Ester Formulations

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract